(1-Prop-2-ynylbenzimidazol-2-yl)methanol
Description
(1-Prop-2-ynylbenzimidazol-2-yl)methanol is a benzimidazole derivative featuring a propargyl (prop-2-ynyl) group at the N1 position and a hydroxymethyl (-CH2OH) substituent at the C2 position. The hydroxymethyl group enhances polarity, influencing solubility and hydrogen-bonding interactions. This compound is of interest in medicinal chemistry and materials science due to its dual reactive sites and structural versatility.
Properties
CAS No. |
118469-11-7 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(1-prop-2-ynylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h1,3-6,14H,7-8H2 |
InChI Key |
YGFIZWCDNCGTKT-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2N=C1CO |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1CO |
Synonyms |
1H-Benzimidazole-2-methanol,1-(2-propynyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
Table 1: Key Structural and Physical Properties of Benzimidazole Derivatives
*Calculated based on molecular formula C11H10N2O.
Key Observations:
Propargyl vs. Allyl Groups: The propargyl group in this compound confers distinct reactivity compared to allyl-substituted analogs. Propargyl’s triple bond enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in allyl derivatives . However, allyl groups may undergo faster oxidation due to allylic C-H bond activation.
Hydroxymethyl vs. Aminoethanol Groups: The hydroxymethyl group in the target compound exhibits lower hydrogen-bonding capacity than aminoethanol derivatives (e.g., 2-((1-Propyl-1H-benzimidazol-2-yl)amino)ethanol), which possess both -NH and -OH groups . This impacts solubility and biological target interactions.
Steric Effects : Branched substituents, as in 2-methylpropan-1-ol analogs, reduce solubility due to steric hindrance . The linear propargyl group minimizes such effects.
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, o-phenylenediamine (1.0 mmol) and glycolaldehyde (1.1 mmol) are heated at 80–100°C in the presence of p-toluenesulfonic acid (p-TsOH, 0.1 mmol) in ethanol (10 mL) for 3–4 hours. The reaction proceeds via imine formation, followed by cyclization and aromatization to yield 2-hydroxymethylbenzimidazole (Figure 1).
Key Data:
N-1 Propargylation via Alkylation
The propargyl group is introduced at the N-1 position of 2-hydroxymethylbenzimidazole using propargyl bromide under basic conditions.
Alkylation Procedure
A suspension of 2-hydroxymethylbenzimidazole (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol) in dry acetone (15 mL) is treated with propargyl bromide (1.2 mmol) at room temperature for 12–18 hours. The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 1:4) to afford This compound .
Key Data:
-
Characterization:
Alternative Route: One-Pot Synthesis Using Propargyl-Substituted Aldehydes
To streamline the synthesis, recent methods employ propargyl-modified aldehydes to concurrently introduce both substituents during benzimidazole formation.
Procedure and Optimization
A mixture of o-phenylenediamine (1.0 mmol), propargyloxyacetaldehyde (1.1 mmol), and p-TsOH (0.1 mmol) in toluene (10 mL) is refluxed for 6 hours. The intermediate imine undergoes cyclization, directly yielding the target compound.
Key Data:
-
Advantage: Eliminates the need for post-cyclization alkylation, reducing purification steps.
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Total Yield | 68–72% | 60–65% |
| Reaction Time | 15–20 hours | 6–8 hours |
| Purification Complexity | Moderate | Low |
| Byproduct Formation | Minimal | Moderate |
The two-step method offers higher yields but requires stringent control over alkylation conditions to avoid N-3 substitution. Conversely, the one-pot approach simplifies the process but suffers from competing side reactions, necessitating optimized stoichiometry.
Scale-Up Considerations and Industrial Relevance
Patent WO2015005615A1 highlights the economic viability of benzimidazole synthesis using low-cost precursors like o-phenylenediamine and glycolaldehyde. Key scale-up modifications include:
-
Replacing column chromatography with recrystallization (DMF/H₂O, 7:3) for bulk purification.
-
Employing continuous flow reactors to enhance heat transfer during cyclization.
Spectroscopic Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS):
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (1-Prop-2-ynylbenzimidazol-2-yl)methanol?
- Methodology : The compound can be synthesized via oxidation of the corresponding alcohol precursor. For example, (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol derivatives are oxidized to aldehydes using Dess-Martin periodinane (DMP, 1.1 equiv) in methylene chloride at 4°C for 1 hour, followed by quenching with saturated aqueous sodium thiosulfate . Alternative routes involve condensation reactions under basic conditions; for instance, benzimidazole derivatives are synthesized by stirring 2-acetyl benzimidazole with aldehydes in ethanol/water (1:1), followed by NaOH-mediated cyclization .
Q. How is this compound characterized structurally?
- Methodology : X-ray crystallography using SHELX programs is the gold standard. SHELXT automates space-group determination from single-crystal data, while SHELXL refines structures by incorporating hydrogen atoms and anisotropic displacement parameters . For non-crystalline samples, use NMR (1H/13C) and FTIR to confirm functional groups, and HPLC for purity analysis .
Q. What analytical techniques are used to monitor synthetic reactions involving this compound?
- Methodology : Thin-layer chromatography (TLC) with silica plates and UV visualization is commonly employed to track reaction progress. For example, hydrazine-mediated reactions are monitored until starting materials disappear (hexane/ethyl acetate eluent) . Mass spectrometry (ESI-MS) and IR spectroscopy further validate intermediate formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology : Systematic variation of solvents, catalysts, and temperatures is critical. Evidence shows that ethanol/water mixtures (1:1) with 10% NaOH enhance condensation yields . For oxidation, lower temperatures (4°C) reduce side reactions during DMP-mediated steps . Design of Experiments (DoE) approaches can statistically optimize parameters like stoichiometry and reaction time.
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodology : SHELXL’s "TWIN" and "BASF" commands address twinning or disordered regions in crystals . If experimental data conflicts with computational models (e.g., DFT-optimized geometries), validate via Hirshfeld surface analysis or R-factor convergence tests. Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .
Q. How are impurities or byproducts analyzed in synthetic pathways for this compound?
- Methodology : High-resolution LC-MS identifies low-abundance impurities. For example, intermediates like 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol are analyzed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) . NMR diffusion-ordered spectroscopy (DOSY) distinguishes closely related byproducts .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models reaction pathways, while molecular docking (AutoDock Vina) assesses binding affinity in biological studies .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl3 in NMR) and tautomeric equilibria. For IR, compare experimental peaks with computed vibrational frequencies (Scaling factor: 0.961). If crystal packing influences UV-Vis spectra, use time-dependent DFT (TD-DFT) with implicit solvation models .
Q. Why might crystallographic data from different studies show variations in bond lengths/angles?
- Methodology : Temperature-dependent lattice distortions or hydrogen-bonding networks can alter metrics. Use SHELXL’s "SIMU" and "DELU" restraints to model thermal motion. Cross-check with Cambridge Structural Database (CSD) entries for similar compounds .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
